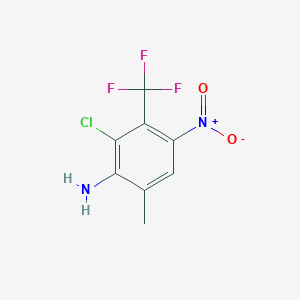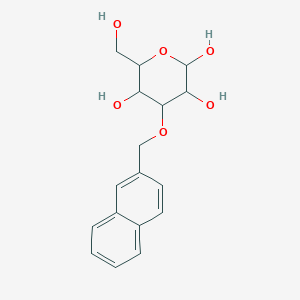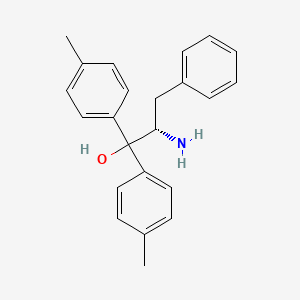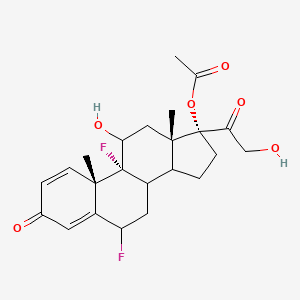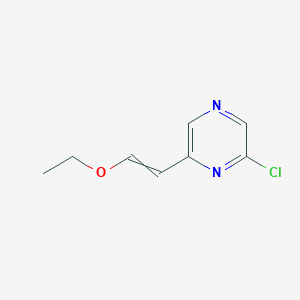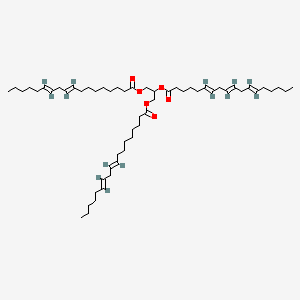
2--Linolenoyl-1,3-dilinoleoyl-sn-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acid chains. This compound is notable for its unique structure, which includes linolenic acid and linoleic acid, both of which are essential fatty acids. These fatty acids are crucial for various biological functions and have significant health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol typically involves the esterification of glycerol with linolenic acid and linoleic acid. One common method is the Grignard deacylation technique, which involves the use of Grignard reagents to selectively deacylate the glycerol backbone, followed by re-esterification with the desired fatty acids .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods, where lipases are used to catalyze the esterification process. This method is preferred due to its specificity and efficiency, allowing for the production of high-purity triglycerides .
化学反应分析
Types of Reactions
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Acyl chlorides; reactions are performed under controlled temperatures to ensure selective substitution.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Glycerol and free fatty acids.
Substitution: Modified triglycerides with different fatty acid compositions.
科学研究应用
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its impact on cellular signaling pathways.
Medicine: Explored for its potential health benefits, including anti-inflammatory and cardioprotective effects.
作用机制
The mechanism of action of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can also be metabolized to produce bioactive lipids that participate in signaling pathways, affecting processes such as inflammation and lipid metabolism .
相似化合物的比较
Similar Compounds
1,3-Dilinoleoyl-2-stearoyl glycerol: Contains linoleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position.
1,2-Dilinoleoyl-3-γ-linolenoyl-rac-glycerol: Features linoleic acid at the sn-1 and sn-2 positions and γ-linolenic acid at the sn-3 position.
1,3-Distearoyl-2-linoleoyl glycerol: Incorporates stearic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position.
Uniqueness
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is unique due to its specific combination of linolenic acid and linoleic acid, which provides a distinct profile of essential fatty acids. This combination is not commonly found in other triglycerides, making it a valuable compound for research and industrial applications .
属性
分子式 |
C57H96O6 |
|---|---|
分子量 |
877.4 g/mol |
IUPAC 名称 |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(6E,9E,12E)-octadeca-6,9,12-trienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,39-36+ |
InChI 键 |
AODZAXDQVIGGDB-HBOAWMLWSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
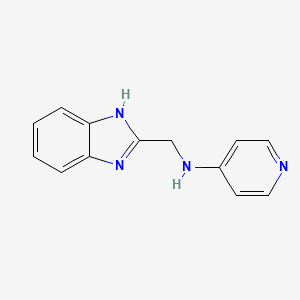
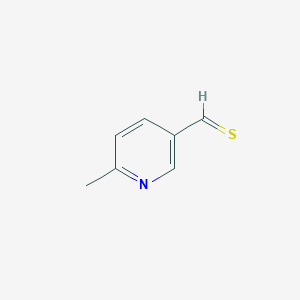

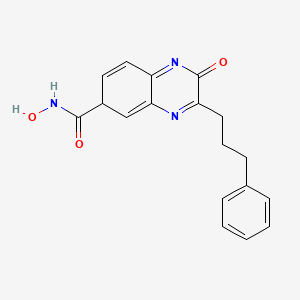
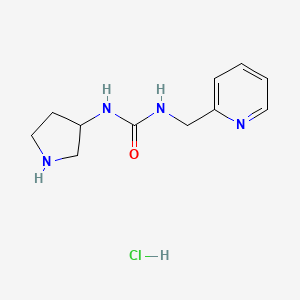
![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
